molecular formula C7H7NOS B14619178 2-Formylcyclopent-1-en-1-yl thiocyanate CAS No. 60145-45-1

2-Formylcyclopent-1-en-1-yl thiocyanate

Cat. No.: B14619178
CAS No.: 60145-45-1
M. Wt: 153.20 g/mol
InChI Key: PNTXONUGBRGERV-UHFFFAOYSA-N
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Description

2-Formylcyclopent-1-en-1-yl thiocyanate is a bicyclic organic compound featuring a cyclopentene ring substituted with a formyl (-CHO) group and a thiocyanate (-SCN) moiety. The thiocyanate group confers nucleophilic reactivity, while the formyl group enhances electrophilic character, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

60145-45-1

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

(2-formylcyclopenten-1-yl) thiocyanate

InChI

InChI=1S/C7H7NOS/c8-5-10-7-3-1-2-6(7)4-9/h4H,1-3H2

InChI Key

PNTXONUGBRGERV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)SC#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylcyclopent-1-en-1-yl thiocyanate typically involves the thiocyanation of cyclopentene derivatives. One common method is the reaction of cyclopentene with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of thiocyanates, including 2-Formylcyclopent-1-en-1-yl thiocyanate, often involves large-scale thiocyanation reactions. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Formylcyclopent-1-en-1-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Formylcyclopent-1-en-1-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formylcyclopent-1-en-1-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Derivatives

Reactivity and Functional Group Interactions

Thiazolidinone Derivatives (e.g., 2-Phenylimino-3-phenyl-4-thiazolidinone derivatives)
  • Structure: Thiazolidinone-thiocyanate hybrids, such as those synthesized by Hassaneen et al. (2011), incorporate a thiazolidinone ring (a five-membered ring with sulfur and nitrogen) and aryl substituents. For example, compound 19d (2-Phenylimino-3-phenyl-5-[5’-benzoyl-3’,4’-diphenylthiazol-2’(3’H)ylidene]thiazolidin-4-one) features a benzoyl group and thiocyanate-derived linkages .
  • Reactivity: These compounds undergo cycloaddition and nucleophilic substitution reactions due to the electron-deficient thiazolidinone core. In contrast, the cyclopentene ring in 2-Formylcyclopent-1-en-1-yl thiocyanate may exhibit different strain-induced reactivity, favoring Diels-Alder or conjugate addition pathways.
  • Spectroscopic Data: IR: Thiazolidinone derivatives show characteristic carbonyl stretches at 1660–1710 cm⁻¹, while the formyl group in 2-Formylcyclopent-1-en-1-yl thiocyanate would exhibit a distinct C=O stretch near 1700–1750 cm⁻¹ . NMR: Aromatic protons in thiazolidinone derivatives resonate at δ 6.76–7.62 ppm, whereas the cyclopentene protons in the target compound would likely appear upfield (δ 5.0–6.5 ppm) due to ring current effects .
Bis-Pyridone Thiocyanate Probes
  • Structure : Fluorescent bis-pyridone derivatives with thiocyanate groups, such as those developed by Obolashvili et al. (2012), combine pyridone rings (electron-deficient heterocycles) with reactive -SCN groups .
  • Applications: These compounds are used as fluorescent probes for pathogenic cell diagnostics, leveraging thiocyanate’s affinity for biomolecules. In contrast, 2-Formylcyclopent-1-en-1-yl thiocyanate’s formyl group could enable Schiff base formation, making it suitable for covalent bioconjugation or polymer synthesis .

Physicochemical and Functional Properties

Property 2-Formylcyclopent-1-en-1-yl Thiocyanate Thiazolidinone Derivatives Bis-Pyridone Probes
Molecular Weight ~195 g/mol (estimated) 500–600 g/mol (e.g., 19d) 300–400 g/mol
Functional Groups Formyl, thiocyanate Thiazolidinone, aryl, benzoyl Pyridone, thiocyanate
Key Applications Organic synthesis, drug intermediates Antimicrobial agents Fluorescent diagnostics
Reactivity Electrophilic formyl, nucleophilic SCN Cycloaddition, substitution Biomolecular labeling

Stability and Handling Considerations

  • Thiocyanate-containing compounds, including 2-Formylcyclopent-1-en-1-yl thiocyanate, may hydrolyze under acidic or basic conditions to release HSCN or CN⁻, requiring careful storage in anhydrous environments .
  • Derivatives like bis-pyridones exhibit enhanced stability due to aromatic conjugation, whereas thiazolidinones are prone to ring-opening under strong nucleophiles .

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